Trimethyl[4-(trifluoromethyl)phenyl]germane
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Overview
Description
Germane, trimethyl[4-(trifluoromethyl)phenyl]- is an organogermanium compound with the molecular formula C10H13F3Ge and a molecular weight of 262.8454 . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a trimethylgermane moiety. It is primarily used in laboratory settings for various chemical reactions and research purposes .
Preparation Methods
The synthesis of Germane, trimethyl[4-(trifluoromethyl)phenyl]- typically involves the reaction of trimethylgermanium chloride with 4-(trifluoromethyl)phenyl lithium or Grignard reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Germane, trimethyl[4-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Common reagents used in these reactions include halogenating agents, organolithium reagents, and Grignard reagents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Germane, trimethyl[4-(trifluoromethyl)phenyl]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Germane, trimethyl[4-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions . The specific molecular targets and pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications .
Comparison with Similar Compounds
Germane, trimethyl[4-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:
Trimethyl[4-(trifluoromethyl)phenyl]silane: This compound has a silicon atom instead of germanium and exhibits different reactivity and properties.
Trimethyl[4-(trifluoromethyl)phenyl]stannane: This compound contains a tin atom and is used in different types of chemical reactions.
The uniqueness of Germane, trimethyl[4-(trifluoromethyl)phenyl]- lies in its germanium center, which imparts distinct chemical properties and reactivity compared to its silicon and tin analogs .
Properties
CAS No. |
100784-63-2 |
---|---|
Molecular Formula |
C10H13F3Ge |
Molecular Weight |
262.83 g/mol |
IUPAC Name |
trimethyl-[4-(trifluoromethyl)phenyl]germane |
InChI |
InChI=1S/C10H13F3Ge/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13/h4-7H,1-3H3 |
InChI Key |
OUCJWTNFRZCEIR-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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